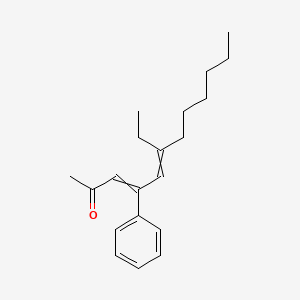
6-Ethyl-4-phenyldodeca-3,5-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4-phenyldodeca-3,5-dien-2-one is an organic compound with the molecular formula C20H28O It is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a dodecadienone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-phenyldodeca-3,5-dien-2-one typically involves the use of organic synthesis techniques. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:
Reagents: Aldehyde, ketone, base (e.g., sodium hydroxide)
Solvent: Ethanol or another suitable organic solvent
Temperature: Room temperature to moderate heating
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-4-phenyldodeca-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Ethyl-4-phenyldodeca-3,5-dien-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-phenyldodeca-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins that it binds to or modifies.
Pathways: Biochemical pathways that are influenced by the compound’s presence, leading to changes in cellular processes.
Comparison with Similar Compounds
6-Phenylhexa-3,5-dien-2-one: Shares a similar diene structure but with different substituents.
3,5-Dodecadien-2-one: Similar backbone but lacks the ethyl and phenyl groups.
Uniqueness: 6-Ethyl-4-phenyldodeca-3,5-dien-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61800-47-3 |
|---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
6-ethyl-4-phenyldodeca-3,5-dien-2-one |
InChI |
InChI=1S/C20H28O/c1-4-6-7-9-12-18(5-2)16-20(15-17(3)21)19-13-10-8-11-14-19/h8,10-11,13-16H,4-7,9,12H2,1-3H3 |
InChI Key |
KDEDEQSCXFWFSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=CC(=O)C)C1=CC=CC=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















